![molecular formula C10H8N4 B2745999 [1,2,4]Triazolo[4,3-a]quinolin-1-amine CAS No. 41569-09-9](/img/structure/B2745999.png)
[1,2,4]Triazolo[4,3-a]quinolin-1-amine
Overview
Description
“[1,2,4]Triazolo[4,3-a]quinolin-1-amine” is a chemical compound that has been studied for its potential antiviral and antimicrobial activities . It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . The compound has been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of “this compound” involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to investigate the binding modes of the proposed compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include aromatic nucleophilic substitution . The conditions of the Michael reaction for the synthesis of compound 3а* have been optimized .Scientific Research Applications
Anticancer Activity
[1,2,4]Triazolo[4,3-a]quinolin-1-amine derivatives show promise in anticancer research. A study synthesized derivatives with urea linkages and tested them against neuroblastoma and colon carcinoma cell lines, finding significant cytotoxicity in certain compounds (B. N. Reddy et al., 2015). Additionally, derivatives combined with oxadiazole rings demonstrated superior effectiveness compared to some known anticancer agents, highlighting their potential as anticancer drugs (Daiki Kaneko et al., 2020).
Anti-Inflammatory Activity
Novel series of this compound derivatives have been synthesized and evaluated for anti-inflammatory activity. Certain compounds in this series exhibited significant anti-inflammatory effects, comparable or even more potent than standard drugs like ibuprofen (Xian-yu Sun et al., 2008).
Antimicrobial and Antiviral Activities
Compounds derived from this compound have shown potential in antimicrobial and antiviral applications. A study reported the synthesis of novel derivatives with demonstrated antiviral and antimicrobial activities against various pathogens (Morkos A. Henen et al., 2011). Similarly, other synthesized derivatives displayed potent antibacterial and antifungal activities, outperforming some control drugs (R. S. Joshi et al., 2010).
Anticonvulsant Activity
Several derivatives of this compound have been explored for their anticonvulsant properties. One study synthesized a series of derivatives and evaluated them using the maximal electroshock test and the pentylenetetrazol test, finding promising anticonvulsant activity (Zhi-Feng Xie et al., 2005).
DNA Intercalation
Derivatives of this compound have been synthesized as cationic DNA intercalators. Studies involving UV, CD, and luminescence spectroscopy confirmed their ability to intercalate with DNA, making them candidates for further exploration in molecular biology (Marian Hebenbrock & Jens Müller, 2018).
Mechanism of Action
Target of Action
The primary target of [1,2,4]Triazolo[4,3-a]quinolin-1-amine is DNA . The compound intercalates with DNA, which is a crucial process in its mechanism of action .
Mode of Action
This compound interacts with DNA by intercalation . This interaction disrupts the normal function of DNA, leading to changes in the cell. The compound has been found to have a high binding affinity for DNA .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to downstream effects such as the disruption of dna replication and transcription .
Pharmacokinetics
Molecular docking studies have been performed to evaluate the druggability of new compounds .
Result of Action
The interaction of this compound with DNA leads to molecular and cellular effects. For instance, the compound has been found to exhibit cytotoxicity at certain concentrations . It has also shown promising antiviral activity .
properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinolin-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUFOJZIEINWFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.